3-(Triethoxysilyl)propyl methacrylate
Overview
Description
3-(Triethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic polymers and inorganic materials. This compound is particularly valued for its role in enhancing the mechanical properties and durability of composite materials.
Mechanism of Action
Target of Action
3-(Triethoxysilyl)propyl methacrylate (TMSPMA) is primarily targeted towards polymer surfaces . It is used as a monomer and a coupling agent in polymerization reactions . The compound is known to improve the mechanical properties and adhesion of polymer films to various substrates .
Mode of Action
TMSPMA interacts with its targets through a process known as grafting polymerization . The presence of an additional functional group of acrylate in TMSPMA facilitates this process . It undergoes first-order kinetic polymerization to form polyTMSPMA, a moisture-stable polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of TMSPMA is the polymerization reaction . This reaction results in the formation of polyTMSPMA, which is a moisture-stable polymer . The polymerization of TMSPMA improves the mechanical properties and adhesion of polymer films to various substrates .
Result of Action
The primary result of TMSPMA’s action is the formation of polyTMSPMA , a moisture-stable polymer . This polymer has improved mechanical properties and adhesion to various substrates . In addition, TMSPMA can prevent the swelling or shrinking of gel casts in isoelectric focusing by linking polyacrylamide gels to glass plates covalently .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Triethoxysilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(triethoxysilyl)propylamine. The reaction typically occurs in the presence of a catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.
Coupling Reactions: It acts as a coupling agent, forming covalent bonds between organic and inorganic materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as acetic acid, at room temperature.
Polymerization: Initiated by free radical initiators, such as benzoyl peroxide, under controlled temperature conditions.
Coupling Reactions: Often performed in the presence of a catalyst, such as tin octoate, at elevated temperatures.
Major Products Formed
Hydrolysis: Produces silanol groups and eventually siloxane bonds.
Polymerization: Results in methacrylate-based polymers.
Coupling Reactions: Forms strong covalent bonds between organic polymers and inorganic substrates.
Scientific Research Applications
3-(Triethoxysilyl)propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of hybrid organic-inorganic polymers.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and mechanical properties.
Medicine: Utilized in the development of dental materials and medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- 3-(Mercaptopropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 3-(Triethoxysilyl)propyl methacrylate offers a unique combination of properties:
- Enhanced Adhesion : The triethoxysilyl group provides superior adhesion to inorganic substrates.
- Versatility : The methacrylate group allows for polymerization, making it suitable for a wide range of applications.
- Stability : The compound exhibits excellent thermal and chemical stability, making it ideal for use in harsh environments.
Properties
IUPAC Name |
3-triethoxysilylpropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOJQUSEUXVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126843-37-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126843-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074615 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with a mild odor; [Gelest MSDS] | |
Record name | 3-(Triethoxysilyl)propyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11563 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21142-29-0 | |
Record name | Methacryloxypropyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21142-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(triethoxysilyl)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TESPMA itself doesn't have a specific biological "target" in the traditional sense like a drug would. Its interactions stem from its chemical structure. The methacrylate group allows it to polymerize, forming chains, while the triethoxysilyl group enables cross-linking through hydrolysis and condensation reactions, forming a siloxane network. [, ] This dual functionality is the basis for its use in creating hybrid organic-inorganic materials. [, , , ]
A:* Molecular Formula: C12H24O5Si * Molecular Weight: 276.42 g/mol * Spectroscopic Data: Characterization often involves Infrared Spectroscopy (IR) to confirm the presence of characteristic functional groups (e.g., Si-O-Si, C=O). [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.
A: While specific computational studies solely focused on TESPMA are not extensively discussed in the provided research, computational tools are likely used to model and predict the self-assembly behavior of block copolymers containing TESPMA. [, , , ] Molecular dynamics simulations could be employed to understand the morphology and properties of these materials.
A: The SAR discussion for TESPMA is more focused on its structure-property relationship. Modifying the length of the alkyl chain between the methacrylate and the triethoxysilyl group would likely influence the self-assembly behavior of the copolymers, affecting the resulting morphology and properties. [, , ] Similarly, altering the alkoxy groups on the silicon atom could impact the hydrolysis and condensation kinetics, potentially affecting the final material's properties.
A: TESPMA is susceptible to hydrolysis in the presence of moisture. [] Therefore, it is typically stored under anhydrous conditions. Formulation strategies are less relevant as TESPMA is not a pharmaceutical product. Its incorporation into copolymers and subsequent cross-linking enhance its stability within the final material. [, , ]
A: Alternatives to TESPMA would depend on the specific application. Other silane coupling agents with different functionalities or alkoxy groups could be considered. For instance, 3-aminopropyltriethoxysilane (APTES) is often used for surface modifications. [] The choice of an alternative would depend on factors like the desired functionality, reactivity, and compatibility with the other components of the system.
A: Recycling and waste management strategies for TESPMA-containing materials would depend on their composition and the specific applications. Given their hybrid nature, conventional recycling methods for plastics might not be suitable. Research into developing sustainable methods for recycling or upcycling such materials is crucial to minimize their environmental impact. []
A: Research involving TESPMA would necessitate access to polymer synthesis and characterization facilities. This could include equipment for controlled radical polymerization (like RAFT), techniques for material characterization (SAXS, TEM, AFM), and facilities for handling air- and moisture-sensitive chemicals. [, , , ]
A: While the provided papers don't delve into the specific history of TESPMA, its use likely gained traction alongside the increasing interest in hybrid organic-inorganic materials. The development of controlled radical polymerization techniques, like RAFT, was crucial for precisely incorporating TESPMA into block copolymers, enabling the creation of well-defined nanostructured materials. [, ]
A: TESPMA's ability to bridge the organic and inorganic realms makes it relevant to various fields. It finds applications in creating superhydrophobic surfaces [], designing responsive materials [, ], and developing advanced composites. [, ] The research often involves collaborations between polymer chemists, material scientists, and potentially experts in fields like optics or electronics, depending on the specific application.
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